(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid
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Overview
Description
(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C7H9BFNO4S and a molecular weight of 233.03 g/mol . This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a methylsulfamoyl group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological targets, which could potentially influence the function of these molecules .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Result of Action
Given the compound’s potential to interact with various biological targets, it may exert diverse effects on cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the stability and efficacy of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid. For instance, boronic acids are known to be stable under physiological conditions but can degrade under acidic or basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method involves the reaction of 5-fluoro-2-nitrophenylboronic acid with methylamine and sulfur dioxide to form the desired product .
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid can undergo substitution reactions where the boronic acid group is replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a suitable solvent (like ethanol or water) under mild conditions.
Major Products:
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: This compound is explored for its potential in the development of new drugs due to its ability to form stable complexes with biological molecules.
Industry:
Comparison with Similar Compounds
(2-(N-Methylsulfamoyl)phenyl)boronic acid: Similar structure but lacks the fluorine atom.
(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness:
Properties
IUPAC Name |
[5-fluoro-2-(methylsulfamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO4S/c1-10-15(13,14)7-3-2-5(9)4-6(7)8(11)12/h2-4,10-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWWQIHVQHBQAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)S(=O)(=O)NC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BFNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681624 |
Source
|
Record name | [5-Fluoro-2-(methylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-75-0 |
Source
|
Record name | B-[5-Fluoro-2-[(methylamino)sulfonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-Fluoro-2-(methylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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